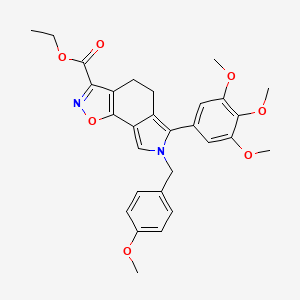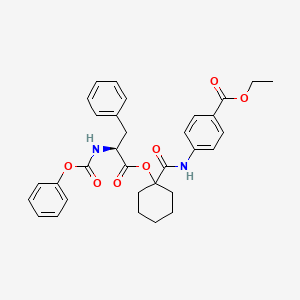
Caspase-3/7 activator 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caspase-3/7 activator 2 is a compound that plays a crucial role in the activation of caspase-3 and caspase-7, which are key executioner proteins in the process of apoptosis, or programmed cell death. These caspases are involved in the cleavage of various cellular substrates, leading to the orderly dismantling of cellular components. The activation of caspase-3 and caspase-7 is essential for the execution phase of apoptosis, making this compound a significant compound in both research and therapeutic contexts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3/7 activator 2 typically involves the use of specific peptide sequences that are recognized and cleaved by caspase-3 and caspase-7. The synthetic route often includes the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions generally involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated peptide synthesizers, which can produce significant quantities of the compound with high purity. The process may also include purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.
化学反应分析
Types of Reactions: Caspase-3/7 activator 2 primarily undergoes hydrolysis reactions when interacting with caspase-3 and caspase-7. These reactions involve the cleavage of peptide bonds within the activator, leading to the activation of the caspases.
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, such as a neutral pH and the presence of water. Common reagents used in these reactions include buffer solutions that maintain the appropriate pH and ionic strength for optimal enzyme activity.
Major Products Formed: The major products formed from the hydrolysis of this compound are the activated forms of caspase-3 and caspase-7, which then proceed to cleave their respective substrates within the cell.
科学研究应用
Caspase-3/7 activator 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used to study the mechanisms of peptide bond cleavage and enzyme-substrate interactions. It serves as a model compound for understanding the catalytic activity of caspases and other proteases.
Biology: In biological research, this compound is employed to investigate the pathways and regulation of apoptosis. It is used in cell culture experiments to induce apoptosis and study the downstream effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders. By modulating caspase activity, researchers aim to develop treatments that can selectively induce apoptosis in diseased cells.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to screen for compounds that can modulate caspase activity. It is also utilized in the production of diagnostic assays for detecting apoptosis in clinical samples.
作用机制
Caspase-3/7 activator 2 exerts its effects by binding to the active sites of caspase-3 and caspase-7, facilitating their activation. The compound contains specific peptide sequences that are recognized and cleaved by the caspases, leading to a conformational change that activates the enzymes. Once activated, caspase-3 and caspase-7 cleave various cellular substrates, including structural proteins, enzymes, and signaling molecules, ultimately leading to cell death.
The molecular targets of this compound include the caspases themselves, as well as the substrates they cleave. The pathways involved in the activation of caspase-3 and caspase-7 include the intrinsic and extrinsic apoptotic pathways, which are triggered by various internal and external signals, respectively.
相似化合物的比较
Cisplatin: A chemotherapy drug that induces apoptosis by forming DNA crosslinks and activating caspases.
Mitomycin C: An antibiotic and anticancer agent that induces apoptosis through DNA damage and caspase activation.
SC560: A selective inhibitor of cyclooxygenase-1 (COX-1) that also modulates apoptosis through caspase activation.
Brefeldin A: An apoptosis inducer that disrupts the Golgi apparatus and activates caspases.
Uniqueness: Caspase-3/7 activator 2 is unique in its specificity for caspase-3 and caspase-7, making it a valuable tool for studying the precise mechanisms of apoptosis. Unlike other compounds that may have broader effects on cellular processes, this compound provides a targeted approach to modulating caspase activity.
属性
分子式 |
C32H34N2O7 |
|---|---|
分子量 |
558.6 g/mol |
IUPAC 名称 |
ethyl 4-[[1-[(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoyl]oxycyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C32H34N2O7/c1-2-39-28(35)24-16-18-25(19-17-24)33-30(37)32(20-10-5-11-21-32)41-29(36)27(22-23-12-6-3-7-13-23)34-31(38)40-26-14-8-4-9-15-26/h3-4,6-9,12-19,27H,2,5,10-11,20-22H2,1H3,(H,33,37)(H,34,38)/t27-/m0/s1 |
InChI 键 |
DNUZXROSYRYPND-MHZLTWQESA-N |
手性 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


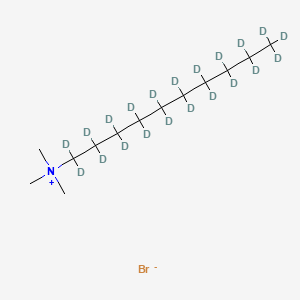
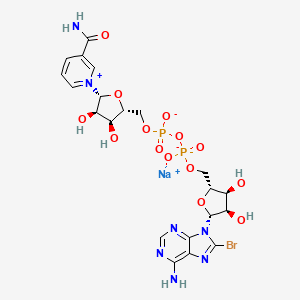


![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
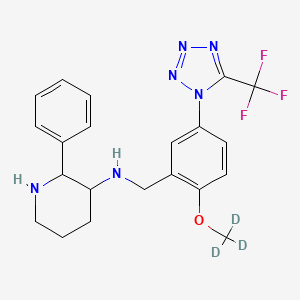
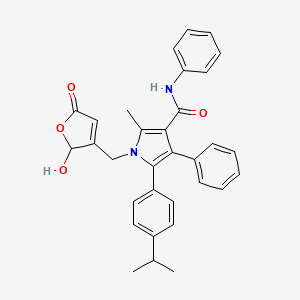
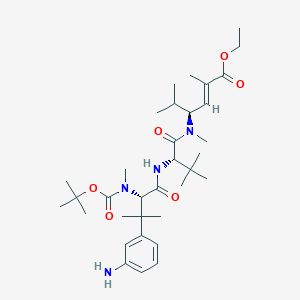
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
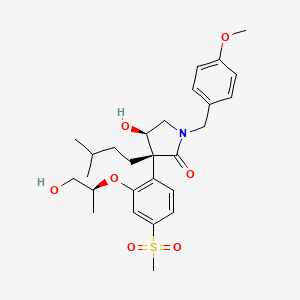
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
